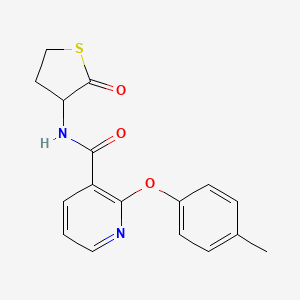
2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
Applications De Recherche Scientifique
Metabolism and Enzymatic Interactions
2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is related to compounds that interact with the metabolic processes involving methylene-C14 groups and nicotinamide. Research has shown that methylenedioxyphenyl compounds affect enzymatic hydroxylation in microsomes, impacting the metabolism and action of various drugs and chemicals (Casida et al., 1966). Additionally, nicotinamide derivatives like this compound influence the inhibition mechanisms of drug metabolism by liver microsomes (Sasame & Gillette, 1970).
Receptor Agonism
Some 2-phenoxy-nicotinamides, which are structurally similar to the subject compound, have been identified as potent agonists at the GPBAR1 receptor. This receptor is a target in treating obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).
Enzyme Activity and Substrate Scope
The activity of Nicotinamide N-methyltransferase (NNMT) is relevant to the metabolism of nicotinamide and its derivatives. NNMT N-methylates a variety of pyridine-containing small molecules, suggesting a role in xenobiotic detoxification and links to diseases like cancer, Parkinson's, diabetes, and obesity (van Haren et al., 2016).
Fungicidal Applications
Derivatives of nicotinamide, such as N-(thiophen-2-yl) nicotinamide derivatives, have shown significant fungicidal activities. These derivatives were synthesized by combining nicotinic acid and thiophene, indicating potential applications in agriculture (Wu et al., 2022).
Biosynthesis and Metabolic Pathways
The biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, involves enzymes that catalyze the oxidation of N1-methylnicotinamide, a process similar to the metabolism of compounds related to this compound (Quinn & Greengard, 1966).
DNA Damage Repair
Nicotinamide has been shown to stimulate the repair of DNA damage in human lymphocytes, indicating its role in cellular recovery processes. This effect is relevant to compounds like this compound due to their structural and functional similarities (Berger & Sikorski, 1980).
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-4-6-12(7-5-11)22-16-13(3-2-9-18-16)15(20)19-14-8-10-23-17(14)21/h2-7,9,14H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKTCABLOEWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

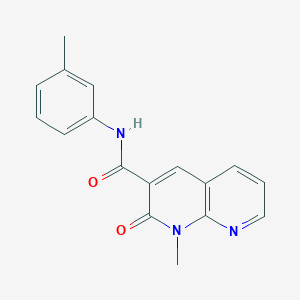
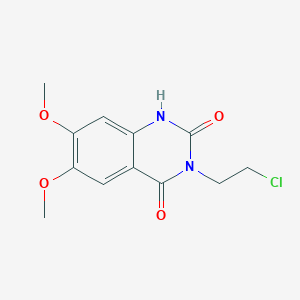
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)


![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
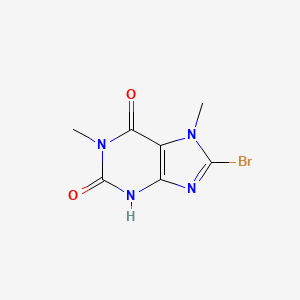

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
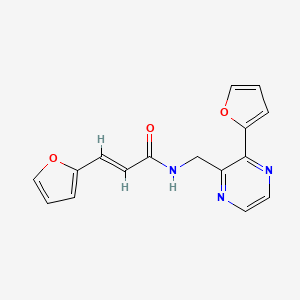
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)